3-(dimethylamino)-1-adamantanecarboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(Dimethylamino)-1-adamantanecarboxylic acid, also known as Memantine, is a non-competitive N-methyl-D-aspartate (NMDA) receptor antagonist. It is used for the treatment of Alzheimer's disease, Parkinson's disease, and other neurodegenerative disorders. Memantine has been approved by the US Food and Drug Administration (FDA) for the treatment of moderate to severe Alzheimer's disease.
Mechanism of Action
3-(dimethylamino)-1-adamantanecarboxylic acid acts as a non-competitive antagonist of the NMDA receptor, which is involved in synaptic plasticity and memory formation. By blocking the NMDA receptor, memantine reduces the excitotoxicity and neuronal damage caused by excessive glutamate release in the brain. This mechanism of action is different from other drugs used for the treatment of Alzheimer's disease, such as cholinesterase inhibitors.
Biochemical and Physiological Effects:
This compound has been shown to increase the levels of brain-derived neurotrophic factor (BDNF), which is involved in the growth and survival of neurons. It also reduces the production of pro-inflammatory cytokines, which are implicated in neurodegenerative diseases. This compound has been shown to have a neuroprotective effect on the brain, reducing neuronal damage and improving cognitive function.
Advantages and Limitations for Lab Experiments
3-(dimethylamino)-1-adamantanecarboxylic acid has several advantages for laboratory experiments. It is a well-characterized compound with a known mechanism of action. It has been extensively studied in animal models and clinical trials, providing a wealth of data on its pharmacokinetics and pharmacodynamics. However, memantine has some limitations for laboratory experiments. It has a low solubility in water, which can make it difficult to administer in certain experimental settings. It also has a relatively short half-life, which can limit its effectiveness in some studies.
Future Directions
There are several future directions for research on memantine. One potential area of investigation is its potential use in combination with other drugs for the treatment of neurodegenerative diseases. Another area of interest is the development of new formulations of memantine that improve its solubility and bioavailability. Additionally, further research is needed to understand the long-term effects of memantine on cognitive function and neuronal health.
Synthesis Methods
3-(dimethylamino)-1-adamantanecarboxylic acid can be synthesized by reacting 1-adamantanecarboxylic acid with dimethylamine in the presence of a catalyst. The reaction yields this compound, which can be further purified by recrystallization.
Scientific Research Applications
3-(dimethylamino)-1-adamantanecarboxylic acid has been extensively studied for its potential therapeutic benefits in various neurological disorders. It has been shown to improve cognitive function and reduce behavioral symptoms in patients with Alzheimer's disease. This compound has also been investigated for its potential in treating Parkinson's disease, multiple sclerosis, and traumatic brain injury.
Properties
IUPAC Name |
3-(dimethylamino)adamantane-1-carboxylic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H21NO2/c1-14(2)13-6-9-3-10(7-13)5-12(4-9,8-13)11(15)16/h9-10H,3-8H2,1-2H3,(H,15,16) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZADGZQHWEVEUOF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C12CC3CC(C1)CC(C3)(C2)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.